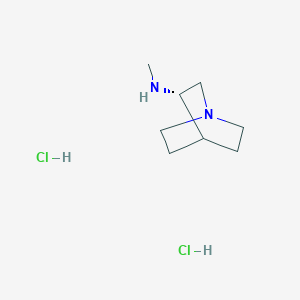
(S)-N-Methylquinuclidin-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methylquinuclidin-3-aminedihydrochloride is a chiral quinuclidine derivative This compound is known for its unique structure, which includes a quinuclidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methylquinuclidin-3-aminedihydrochloride typically involves the quaternization of quinuclidine with methyl iodide, followed by the conversion to the dihydrochloride salt. The reaction conditions often include:
Quinuclidine: Starting material.
Methyl iodide: Alkylating agent.
Solvent: Typically anhydrous acetone or ethanol.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, focusing on efficient reaction conditions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Methylquinuclidin-3-aminedihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Commonly with halides.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Halides like methyl iodide, solvents like acetone.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Scientific Research Applications
(S)-N-Methylquinuclidin-3-aminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its role in neurotransmitter modulation.
Medicine: Explored for potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-Methylquinuclidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The compound’s effects are mediated through its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Quinuclidine: The parent compound with a similar ring structure.
N-Methylquinuclidine: A non-chiral analog.
Quinuclidin-3-ol: A hydroxylated derivative.
Uniqueness: (S)-N-Methylquinuclidin-3-aminedihydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(3S)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-9-8-6-10-4-2-7(8)3-5-10;;/h7-9H,2-6H2,1H3;2*1H/t8-;;/m1../s1 |
InChI Key |
DTLYUYLLXSMIRI-YCBDHFTFSA-N |
Isomeric SMILES |
CN[C@@H]1CN2CCC1CC2.Cl.Cl |
Canonical SMILES |
CNC1CN2CCC1CC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


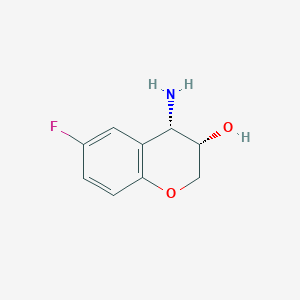

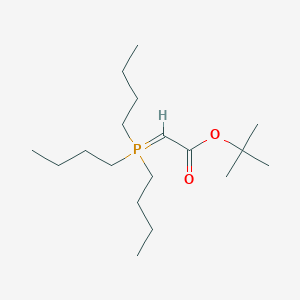
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
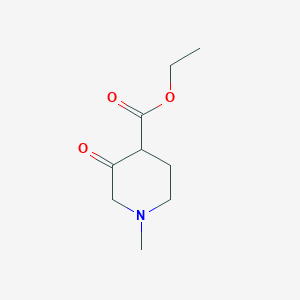
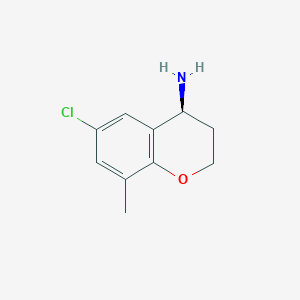

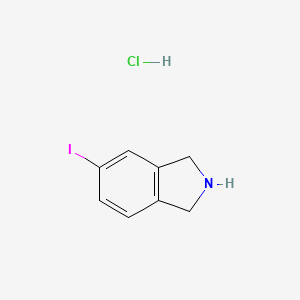
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

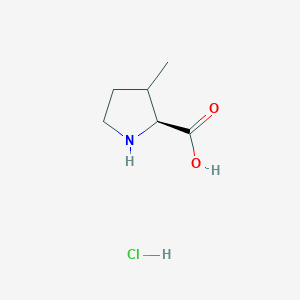


![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
